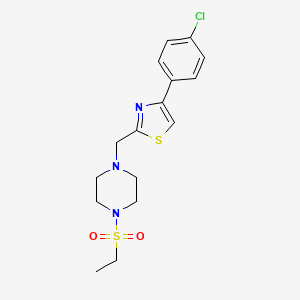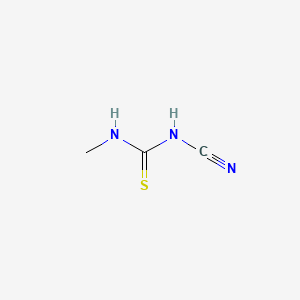
1-Cyano-3-methylthiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of cyano- and methylthio-substituted compounds is a topic of significant interest. For instance, the synthesis of cyano(ethoxycarbonothioylthio)methyl benzoate, a one-carbon radical equivalent, is described as an efficient method for introducing an acyl unit to olefins . Similarly, the preparation of N-(trimethylsilylmethyl)isothioureas as a synthetic equivalent of iminoazomethine ylid demonstrates the versatility of these compounds in [3+2]cycloadditions . Moreover, the synthesis of 1,3-benzenedicarbonyl dithioureas and their biological evaluation against cancer cells highlights the potential therapeutic applications of these compounds .
Molecular Structure Analysis
The molecular structure of these compounds is crucial for understanding their reactivity and properties. For example, the crystal structure of 5-amino-4-cyano-1-[(5-methyl-1-t-butyl-4-pyrazolyl)carbonyl]-3-methylthio-1H-pyrazole has been determined, providing insights into the spatial arrangement of the functional groups and the overall geometry of the molecule . The structure of complexes formed by 2-amino-4-methylthio-5-cyano-6(1H)-pyrimidinethione has also been studied, which is essential for the design of new compounds with desired properties .
Chemical Reactions Analysis
The chemical reactivity of cyano- and methylthio-substituted compounds is diverse. For instance, the reaction of 3-cyano-2-methyl-1-phenylisothiourea with silver nitrate and triethylamine leads to the formation of N-cyano-N'-phenylcarbodiimide, which can further react to form complex triazine derivatives . Additionally, the cyclization reactions of nitriles to form thiadiazoles and thiazoles from bisthioureas are discussed, showcasing the potential of these compounds in heterocyclic chemistry .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are influenced by their molecular structure. The second-order nonlinear optical properties of a series of cyano(alkyloxycarbonyl)methylene derivatives have been investigated, revealing their potential as materials for frequency doubling of infrared semiconductor lasers . The electrochemical properties of cyano(ethylenedithio)tetrathiafulvalene derivatives have been studied, along with their ability to form conducting, antiferromagnetic salts with halogenated anions .
Scientific Research Applications
Synthesis of Complex Molecules
1-Cyano-3-methylthiourea is involved in the synthesis of 1,3,4-thiadiazoles and 1,3-thiazoles from one-pot reactions, contributing to the development of compounds with potential applications in materials science and pharmaceuticals (Aly et al., 2017). This research highlights the flexibility of 1-Cyano-3-methylthiourea in forming structures with varied functional groups, essential for creating novel materials and drugs.
Degradation Studies
Studies have utilized 1-Cyano-3-methylthiourea in the degradation of methyl parathion , an organophosphorus pesticide, using hydrodynamic cavitation. This research underscores the potential of 1-Cyano-3-methylthiourea in environmental cleanup efforts, particularly in degrading biorefractory pollutants to reduce water pollution (Patil & Gogate, 2012).
Biosynthesis Enhancement
In the field of food chemistry, 1-Cyano-3-methylthiourea has been explored for enhancing the biosynthesis of 3-(Methylthio)-1-propanol , a compound with a cauliflower and cooked vegetable aroma important in Baijiu, a Chinese spirit. This research demonstrates the role of 1-Cyano-3-methylthiourea in improving the flavor quality of fermented foods through synthetic microbial communities (Du et al., 2021).
Coordination Polymers and Molecular Structures
1-Cyano-3-methylthiourea contributes to the synthesis of coordination polymers and molecular structures among complexes of mercury(II) halides with selected 1-benzoylthioureas. This research highlights its utility in developing new materials with potential applications in catalysis, molecular recognition, and optoelectronics (Okuniewski et al., 2015).
Catalytic Enantioselective Reactions
Furthermore, 1-Cyano-3-methylthiourea is used in catalytic enantioselective reactions , specifically in 1,3-dipolar cycloadditions of azomethine ylides for biology-oriented synthesis. This aspect of research showcases its significance in synthesizing complex molecules with high enantioselectivity, crucial for pharmaceutical applications (Narayan et al., 2014).
Future Directions
properties
IUPAC Name |
1-cyano-3-methylthiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5N3S/c1-5-3(7)6-2-4/h1H3,(H2,5,6,7) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIIQPLHVXQXRGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=S)NC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
115.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyano-3-methylthiourea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(2-chlorophenyl)-5-methyl-N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)isoxazole-4-carboxamide](/img/structure/B2525303.png)



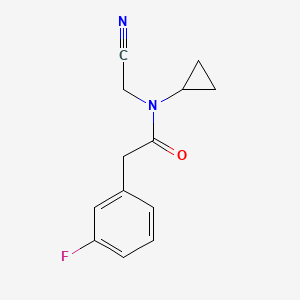
![3-bromo-5H,6H,7H-pyrrolo[1,2-a]imidazole-2-carboxylic acid hydrochloride](/img/structure/B2525313.png)
![3-[(Tert-butoxycarbonyl)amino]-3-(4-fluorophenyl)propanoic acid](/img/no-structure.png)
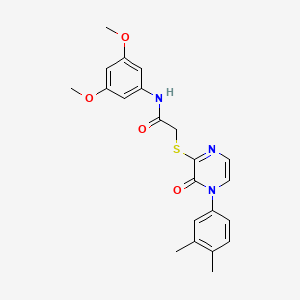
![Spiro[2H-indene-3,4'-oxane]-1-one](/img/structure/B2525316.png)
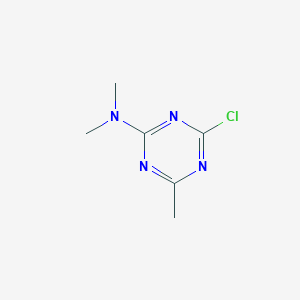
![2-Chloro-N-[(5-propan-2-yl-1,3-oxazol-4-yl)methyl]propanamide](/img/structure/B2525321.png)


